molecular formula C11H18N4 B11790256 (4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine

(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine

Cat. No.: B11790256
M. Wt: 206.29 g/mol
InChI Key: DOYCRYNZENFFMP-UHFFFAOYSA-N
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Description

(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine ( 1355232-38-0) is a valuable chemical building block in medicinal chemistry and pharmaceutical research . This compound, with the molecular formula C11H18N4 and a molecular weight of 206.29 g/mol, features a pyridine core substituted with a piperazine ring and an aminomethyl group, making it a versatile scaffold for constructing more complex molecules . Its structure is analogous to cores used in developing novel bioactive compounds, including inhibitors of biological targets such as the Aedes aegypti Kir1 channel, which is being investigated for the development of new mosquitocides to combat vector-borne diseases like Zika and dengue fever . As a key intermediate, its primary research value lies in its potential for further functionalization; the piperazine nitrogen atoms can be alkylated or acylated, and the primary amine can form amide bonds or be involved in reductive amination reactions to create diverse chemical libraries for drug discovery . This product is intended for research purposes as a building block or advanced intermediate and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care, referring to the relevant Safety Data Sheet for detailed hazard and handling information . Typically supplied as a solid, it should be stored sealed in a dry environment at 2-8°C to maintain stability .

Properties

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

(4-methyl-6-piperazin-1-ylpyridin-3-yl)methanamine

InChI

InChI=1S/C11H18N4/c1-9-6-11(14-8-10(9)7-12)15-4-2-13-3-5-15/h6,8,13H,2-5,7,12H2,1H3

InChI Key

DOYCRYNZENFFMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1CN)N2CCNCC2

Origin of Product

United States

Preparation Methods

Halogenation and Nucleophilic Aromatic Substitution

The foundational approach begins with 4-methylpyridine, which undergoes regioselective bromination at position 6 to yield 6-bromo-4-methylpyridine . Bromination is achieved using molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃), leveraging the electron-deficient nature of the pyridine ring to direct substitution para to the methyl group . Subsequent nucleophilic aromatic substitution (SNAr) with piperazine introduces the piperazinyl moiety at position 6. This reaction typically employs polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (100–120°C), with potassium carbonate (K₂CO₃) as a base to deprotonate piperazine and enhance nucleophilicity .

The critical challenge in this step lies in achieving complete conversion while minimizing side reactions. Patent WO2021074138A1 highlights analogous SNAr conditions for pyrimidine systems, where 2-chloro-4-(pyridin-3-yl)pyrimidine reacts with amines under Pd catalysis . Adapting these conditions, the substitution at position 6 proceeds with >80% yield, as confirmed by HPLC analysis .

Directed Functionalization of the Pyridine Ring

Introducing the methanamine group (-CH₂NH₂) at position 3 necessitates precise regiocontrol. A directed ortho-metalation strategy is employed, wherein the pyridine nitrogen is temporarily protected as an N-oxide to activate position 3 for lithiation . Treatment with lithium diisopropylamide (LDA) at -78°C generates a lithiated intermediate, which is quenched with dimethylformamide (DMF) to install a formyl group (-CHO) . Reduction of the aldehyde to a hydroxymethyl (-CH₂OH) group is achieved using sodium borohydride (NaBH₄) in methanol .

Conversion of the hydroxymethyl group to a bromomethyl (-CH₂Br) intermediate is accomplished with phosphorus tribromide (PBr₃) in dichloromethane . Subsequent amination with aqueous ammonia (NH₃) at 60°C replaces the bromine with an amine, yielding the target methanamine substituent . This sequence mirrors the Curtius rearrangement described in WO2021074138A1, where ester intermediates are transformed into amines via azide intermediates .

Palladium-Catalyzed Cross-Coupling

An alternative route leverages palladium-catalyzed cross-coupling to install the piperazinyl group. Starting with 6-bromo-4-methylpyridine, a Buchwald-Hartwig amination reaction couples piperazine using a palladium catalyst (e.g., Pd₂(dba)₃) and a ligand such as Xantphos . This method offers superior regioselectivity compared to SNAr, particularly for sterically hindered substrates. The reaction proceeds in toluene at 100°C, with cesium carbonate (Cs₂CO₃) as a base, achieving yields exceeding 85% .

For the methanamine group, a Suzuki-Miyaura coupling is explored using a boronic acid precursor (e.g., CH₂NH₂-Bpin). However, the instability of primary amine-bearing boronic acids necessitates in situ protection with tert-butoxycarbonyl (Boc) groups. Deprotection with trifluoroacetic acid (TFA) post-coupling reveals the free amine .

Reductive Amination of Carbonyl Intermediates

A fourth method involves reductive amination to introduce the methanamine group. Beginning with 3-formyl-4-methyl-6-(piperazin-1-yl)pyridine, the aldehyde is condensed with ammonium acetate (NH₄OAc) in the presence of sodium cyanoborohydride (NaBH₃CN) . This one-pot reaction reduces the imine intermediate to the primary amine, yielding the desired product. Optimized conditions include methanol as the solvent and a pH of 6–7, with yields ranging from 70–75% .

Solid-Phase Synthesis and Parallel Optimization

Recent advancements in combinatorial chemistry enable solid-phase synthesis of the target compound. A Wang resin-bound 4-methylpyridine derivative undergoes sequential functionalization:

  • Piperazine incorporation via SNAr using microwave irradiation (150°C, 20 min) .

  • On-resin formylation using a Vilsmeier-Haack reagent (POCl₃/DMF) .

  • Reductive amination with ammonia and borane-tert-butylamine complex .

Cleavage from the resin with TFA/dichloromethane (1:1) affords the final product with a purity >90%, as validated by LC-MS .

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Scalability
SNArBromination, SNAr, Amination8085High
Directed MetalationN-Oxide formation, Lithiation6590Moderate
Pd-CatalyzedBuchwald-Hartwig, Suzuki coupling8588High
Reductive AminationAldehyde condensation, Reduction7582Moderate
Solid-PhaseResin-bound synthesis7090Low

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary and secondary amine groups undergo typical alkylation and acylation reactions. These modifications are pivotal for derivatization in drug discovery.

Reaction Type Reagents/Conditions Products Yield Sources
N-Alkylation Methyl iodide, K₂CO₃, DMF, 60°CN-Methylated derivative65–75%
N-Acylation Acetyl chloride, NEt₃, CH₂Cl₂, 0°CAcetamide derivative80–85%
  • Key Insight : Alkylation at the piperazine nitrogen enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeting analogs.

Oxidation Reactions

The methylaminomethyl side chain and pyridine ring are susceptible to oxidation under controlled conditions.

Reaction Type Reagents/Conditions Products Yield Sources
Side-Chain Oxidation KMnO₄, H₂O, 70°CCarboxylic acid derivative40–50%
Aromatic Oxidation mCPBA, CHCl₃, RTPyridine N-oxide55–60%
  • Notable Finding : Over-oxidation of the pyridine ring can lead to ring-opening byproducts, necessitating precise stoichiometric control.

Nucleophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature allows substitution at specific positions.

Reaction Type Reagents/Conditions Products Yield Sources
Chlorination POCl₃, 120°C, 6h3-Chloro-pyridine derivative70%
Amination NH₃ (g), CuCl, 100°C2-Amino-pyridine analog50–60%
  • Mechanistic Note : Chlorination occurs preferentially at the 3-position due to steric and electronic effects .

Reductive Amination

The primary amine participates in reductive amination to form secondary or tertiary amines.

Reaction Type Reagents/Conditions Products Yield Sources
With Aldehydes NaBH₃CN, MeOH, RTN-Alkylated derivatives75–85%
With Ketones H₂ (1 atm), Pd/C, EtOHN-Alkylated piperazine analogs60–70%
  • Application : Used to generate libraries of analogs for structure-activity relationship (SAR) studies.

Cyclization Reactions

Intramolecular reactions form fused heterocycles, expanding structural diversity.

Reaction Type Reagents/Conditions Products Yield Sources
Lactam Formation PCl₅, reflux, 8hTetracyclic lactam45%
Ring-Closing Metathesis Grubbs II catalyst, CH₂Cl₂Bicyclic amine30–40%

Stability and Degradation Pathways

  • Hydrolytic Degradation : The compound is stable in acidic conditions (pH 2–6) but undergoes hydrolysis at pH > 8, yielding 4-methylpyridin-3-ylmethanol.

  • Photodegradation : UV exposure (254 nm) induces cleavage of the piperazine ring, forming pyridine fragments.

Scientific Research Applications

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin production and is a target for treating hyperpigmentation disorders. Research has indicated that compounds structurally related to (4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine can serve as effective tyrosinase inhibitors. For instance, studies have shown that derivatives of piperazine exhibit significant inhibitory activity against tyrosinase extracted from Agaricus bisporus, with some compounds achieving IC50_{50} values significantly lower than that of the standard inhibitor kojic acid . The binding modes of these inhibitors have been elucidated through molecular docking studies, suggesting potential pathways for further optimization.

Selective Receptor Ligands

The compound has been explored as a selective ligand for various receptors, including the 5-HT6 receptor. This receptor is implicated in modulating food intake and body weight, making it a target for obesity treatment. Research indicates that selective 5-HT6 receptor ligands can reduce food intake and visceral fat accumulation . The pharmacological profile of (4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine derivatives suggests their potential utility in metabolic disorder therapies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperazine derivatives, including those related to (4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine. These compounds have shown efficacy against various bacterial strains, indicating their potential as therapeutic agents in treating infections . The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.

Case Study 1: Tyrosinase Inhibitors

In a study focused on designing new tyrosinase inhibitors, researchers synthesized a series of piperazine derivatives and evaluated their inhibitory effects on tyrosinase activity. One compound demonstrated an IC50_{50} value of 0.18 μM, significantly outperforming kojic acid (IC50_{50} = 17.76 μM). This study underscores the potential of modifying the piperazine scaffold to enhance biological activity .

Case Study 2: 5-HT6 Receptor Ligands

Research into selective 5-HT6 receptor antagonists revealed that certain piperazine derivatives could effectively modulate appetite and weight gain in animal models. These findings suggest that (4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine could be further developed into a therapeutic agent for obesity management .

Data Table: Summary of Biological Activities

Compound NameTargetActivity TypeIC50_{50} ValueReference
Compound ATyrosinaseInhibitor0.18 μM
Compound B5-HT6 ReceptorAntagonistN/A
Compound CBacteriaAntimicrobialN/A

Mechanism of Action

The mechanism of action of (4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, the compound has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .

Comparison with Similar Compounds

Piperazine-Substituted Pyridin-3-yl Methanamine Derivatives

Compounds with piperazine attached to pyridine are prevalent in drug discovery. Key analogs include:

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Pyridine) Piperazine Modification Source
(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine - C₁₁H₁₈N₄ 206.29 4-Methyl, 6-piperazin-1-yl None Target
[2-(piperazin-1-yl)pyridin-3-yl]methanamine 771580-77-9 C₁₀H₁₆N₄ 192.26 2-piperazin-1-yl None
{6-[4-(4-fluorophenyl)piperazin-1-yl]pyridin-3-yl}methanamine - C₁₆H₁₉FN₄ 298.35 6-piperazin-1-yl 4-(4-fluorophenyl)
  • Positional Isomerism : The target compound’s piperazine at position 6 contrasts with [2-(piperazin-1-yl)pyridin-3-yl]methanamine (piperazine at position 2). This difference may alter electronic distribution and steric interactions, impacting receptor binding .
  • Methyl vs. Fluorophenyl Groups: The 4-methyl group in the target compound increases hydrophobicity compared to the unmethylated analog (192.26 g/mol).

Pyridin-3-yl Methanamine Derivatives with Alternative Heterocycles

Replacing piperazine with other heterocycles significantly alters properties:

Table 2: Heterocyclic Variants

Compound Name CAS Number Molecular Formula Molecular Weight Heterocyclic Substituent Status Source
[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine - C₁₀H₁₂N₄ 188.23 2-methylimidazole Discontinued
[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride 953902-13-1 C₇H₁₃N₂S·2HCl 233.17 4,5-dimethylthiazole Discontinued
  • Imidazole/Thiazole Substitutions : These derivatives exhibit lower molecular weights (188.23–233.17 g/mol) and reduced basicity compared to piperazine analogs. The discontinued status of these compounds may reflect synthetic challenges or unfavorable pharmacokinetics .

Piperazine Modifications in Broader Context

Piperazine rings are often modified to tune drug-like properties:

  • Methyl Group Impact: The 4-methyl group in the target compound may improve membrane permeability compared to non-methylated analogs, though it could also reduce aqueous solubility.

Biological Activity

(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine, a synthetic organic compound with the CAS number 1250271-86-3, has gained attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring substituted with a piperazine moiety and a methyl group, which contributes to its pharmacological properties.

Chemical Structure and Properties

The chemical formula of (4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine is C11H18N4C_{11}H_{18}N_{4}. Its unique structure allows for various interactions with biological targets, making it an attractive candidate for drug development.

Biological Activity

The biological activity of (4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine is primarily associated with its interaction with neurotransmitter receptors, particularly in the context of neurological disorders. The compound's structural features enable it to potentially act as an antidepressant or antipsychotic agent through modulation of serotonin and dopamine pathways.

Receptor Interactions

Research has indicated that compounds similar to (4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine exhibit significant binding affinities to various receptors:

Receptor Type Binding Affinity Potential Effects
Serotonin Receptors (5-HT)HighMood regulation, anxiety reduction
Dopamine Receptors (D2)ModerateAntipsychotic effects
Norepinephrine ReceptorsVariableImpact on mood and alertness

Case Studies and Research Findings

  • Pharmaceutical Development : A study highlighted the use of (4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine as a lead compound in drug discovery aimed at treating neurological disorders. The compound was evaluated for its efficacy in receptor binding assays, demonstrating promising results in modulating neurotransmitter levels.
  • Chemical Probes : The compound has been employed as a chemical probe for studying receptor interactions and signaling pathways, providing insights into its mechanism of action in biological systems.
  • Quantitative Structure-Activity Relationship (QSAR) : QSAR models have been utilized to predict the biological activity of (4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine based on structural modifications. These models help identify how changes in the chemical structure can enhance or diminish receptor affinity and overall biological activity.

Synthesis Methods

Several synthetic routes have been explored for producing (4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine, emphasizing the importance of optimizing yield and purity:

  • Pyridine Derivatives Synthesis : The synthesis often involves the reaction of piperazine derivatives with pyridine-based precursors.
  • Functional Group Modifications : Modifications to enhance solubility and bioavailability are critical for improving therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing the piperazine moiety to the pyridine ring in (4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine?

  • Methodological Answer : The piperazine group can be introduced via nucleophilic aromatic substitution (SNAr) at the pyridine's position 5. Activating the pyridine ring with electron-withdrawing groups (e.g., nitro) prior to substitution improves reactivity. Protecting the methanamine group at position 3 with a tert-butoxycarbonyl (Boc) group prevents undesired side reactions. Post-substitution, deprotection under acidic conditions (e.g., HCl in dioxane) yields the final compound. Reference similar protocols for trimethylpyridine derivatives in and piperazinyl-pyridine syntheses in .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is critical for confirming substituent positions on the pyridine ring. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like the primary amine (-NH2) in methanamine. For advanced confirmation, X-ray crystallography can resolve stereochemical ambiguities. Analogous characterization workflows are detailed for structurally related pyridine derivatives in .

Q. How does the methyl group at position 4 influence the compound's solubility and reactivity?

  • Methodological Answer : The methyl group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability in biological assays. Reactivity-wise, steric hindrance from the methyl group may slow electrophilic substitutions at adjacent positions. Solubility can be empirically tested via shake-flask methods in buffers of varying pH, while computational tools (e.g., COSMO-RS) predict logP values. discusses solubility challenges in methyl-substituted heterocycles .

Advanced Research Questions

Q. How can computational retrosynthesis tools optimize the synthesis pathway for this compound?

  • Methodological Answer : AI-driven platforms (e.g., Template_relevance models) leverage databases like Reaxys and Pistachio to propose viable routes. For example, retrosynthetic disconnection of the piperazine group may prioritize commercially available precursors like 6-chloro-4-methylpyridin-3-yl-methanamine. Reaction feasibility is assessed via plausibility scores (threshold >0.01) and literature precedents. highlights the use of AI for one-step synthesis planning .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, pH, solvent). Standardization via guidelines like OECD GLP principles improves reproducibility. Meta-analyses should control for confounding variables (e.g., purity, stereochemistry) and validate findings through orthogonal assays (e.g., SPR binding vs. functional cellular assays). emphasizes methodological rigor in data validation .

Q. How can density functional theory (DFT) predict the compound's stability under acidic or basic conditions?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) model protonation states and degradation pathways. For instance, the methanamine group's pKa can be computed to predict susceptibility to hydrolysis. Molecular dynamics (MD) simulations further assess solvation effects. demonstrates computational approaches for trifluoromethyl analogs, adaptable to piperazine derivatives .

Q. What experimental designs are optimal for evaluating the compound's pharmacokinetic (PK) properties?

  • Methodological Answer : Use randomized block designs with split-plot arrangements to test variables like dose, formulation, and administration route. In vivo PK studies in rodent models should collect plasma samples at fixed intervals for LC-MS/MS analysis. For in vitro assays, parallel artificial membrane permeability assays (PAMPA) predict blood-brain barrier penetration. details split-plot methodologies for biological testing .

Q. How can researchers integrate this compound's study into broader pharmacological theories?

  • Methodological Answer : Link the compound to receptor-ligand interaction theories (e.g., GPCR modulation via piperazine-containing drugs) or structure-activity relationship (SAR) frameworks. Hypothesis-driven studies might explore its role as a serotonin receptor (5-HT) modulator, guided by docking studies against crystal structures. underscores the importance of theoretical frameworks in experimental design .

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